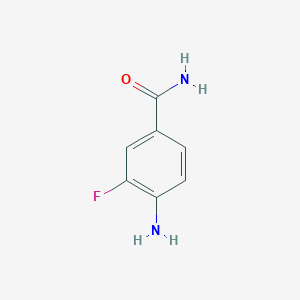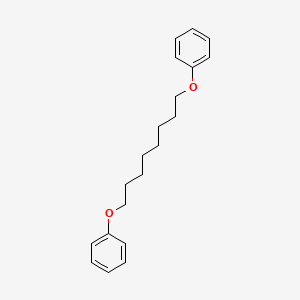
1 8-Diphenoxyoctane
Descripción general
Descripción
1,8-Diphenoxyoctane is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a molecular formula of C20H24O2 and a molecular weight of 296.41 g/mol.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel: A study by Maleki et al. (2016) explored 1,8-dioxooctahydroxanthene derivatives, structurally similar to 1,8-Diphenoxyoctane, as corrosion inhibitors for mild steel in hydrochloric acid solutions. They found an efficiency of over 97% with 1 mmol L−1 concentration, indicating a promising application in corrosion prevention (Maleki et al., 2016).
Organic Chemistry and Synthesis
- Benzidine Synthesis via Oxidative Self-Coupling: Saitoh et al. (2006) investigated Naphthalene-1,8-diylbis(diphenylmethylium), derived from 1,8-dibromonaphthalene, for its utility in the synthesis of benzidines via oxidative self-coupling of N,N-dialkylanilines. This study demonstrates the compound's significance in facilitating complex organic synthesis (Saitoh et al., 2006).
Microstructure Formation
- Self-Assembling Diphenylalanine Analogues: Pellach et al. (2016) researched self-assembling diphenylalanine analogues, closely related to 1,8-Diphenoxyoctane, and their ability to form distinctive microstructures. These structures, varying in morphology, have applications in energy storage, biosensing, light emission, drug delivery, and more, showcasing the compound's versatility in materials science (Pellach et al., 2016).
Antioxidant Analysis
- Antioxidant Properties Using DPPH Assay: Goupy et al. (2003) and Mishra et al. (2012) explored the DPPH assay, often used with compounds like 1,8-Diphenoxyoctane, to evaluate the antioxidant properties of polyphenols. These studies highlight the use of 1,8-Diphenoxyoctane-related compounds in understanding antioxidant behaviors (Goupy et al., 2003), (Mishra et al., 2012).
Green Chemistry
- Green Synthesis of Heterocycles: Burange et al. (2021) reviewed green catalytic routes for synthesizing xanthene and acridine-based heterocycles, relevant to 1,8-Diphenoxyoctane's applications. They highlighted the importance of using eco-friendly catalysts and the role of such compounds in synthesizing pharmaceuticals (Burange et al., 2021).
Applications in Drug Discovery
- Click Chemistry in Drug Discovery: Kolb and Sharpless (2003) discussed the role of click chemistry, involving reactions with compounds like 1,8-Diphenoxyoctane, in drug discovery. They emphasized the importance of such compounds in creating efficient and reliable chemical transformations, highlighting their impact on the development of new drugs (Kolb & Sharpless, 2003).
DNA Targeting and Anticancer Agents
- 1,8-Naphthalimide Derivatives: Banerjee et al. (2013) reviewed the development of functional 1,8-naphthalimide derivatives, closely related to 1,8-Diphenoxyoctane, as DNA targeting and anticancer agents. They discussed these compounds' roles in cellular imaging and chemotherapy, indicating their significant medical applications (Banerjee et al., 2013).
Propiedades
IUPAC Name |
8-phenoxyoctoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1(3-11-17-21-19-13-7-5-8-14-19)2-4-12-18-22-20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEULDRZBDIBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514777 | |
| Record name | 1,1'-[Octane-1,8-diylbis(oxy)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61575-01-7 | |
| Record name | 1,1'-[Octane-1,8-diylbis(oxy)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



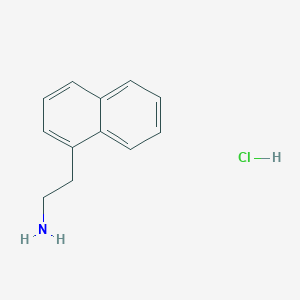
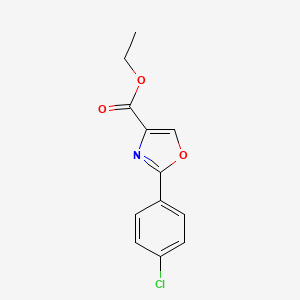
![3-(2-Hydroxy-ethoxymethyl)-2,5,9-trimethyl-furo[3,2-G]chromen-7-one](/img/structure/B1611186.png)
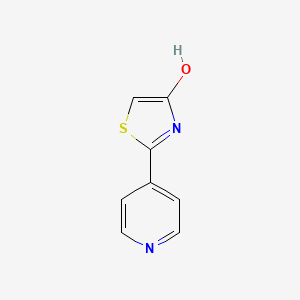
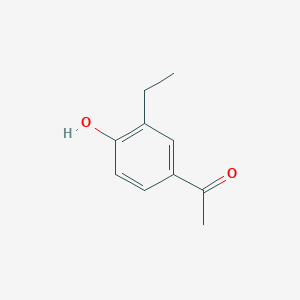
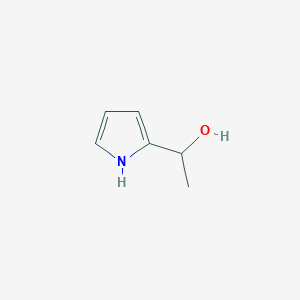


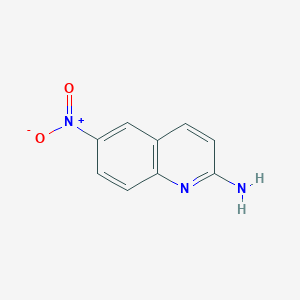
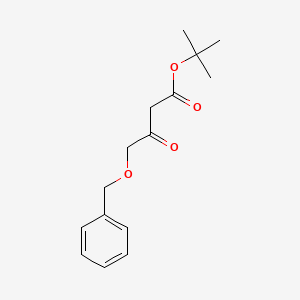
![Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]-](/img/structure/B1611202.png)
